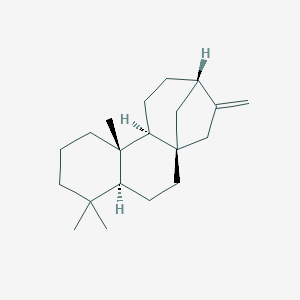

ent-Kaur-16-en-19-ol

Vue d'ensemble

Description

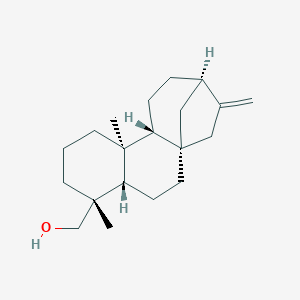

“ent-Kaur-16-en-19-ol” is a natural diterpene isolated from the plant species of the genus Croton. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It plays a crucial role in the biosynthesis of gibberellins, which are important plant growth regulators .

Synthesis Analysis

The synthesis of highly functionalized tetracyclic diterpenoids from natural ent-kaur-16-en-19-oic acid has been achieved under modified Prévost–Woodward reaction conditions . The reaction follows an unusual pathway which leads mainly to bromination or rearrangement products . The biotransformation of the compound ent-kaur-16-en-19-ol with C. aphidicola was able to generate two products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .Molecular Structure Analysis

The molecular structure of “ent-Kaur-16-en-19-ol” is C20H32O . The InChIKey is TUJQVRFWMWRMIO-LHYCJURKSA-N . The oxidation of ent-kaur-16-en-19-ol by a microsomal enzyme preparation proceeds with stereospecific loss of the C-19 hydrogen atom .Chemical Reactions Analysis

The enzyme ent-kaurene oxidase catalyzes three successive oxidations of the 4-methyl group of ent-kaurene giving kaurenoic acid, a key step in gibberellins (GAs) biosynthesis . The oxidation of ent-kaur-16-en-19-ol by a microsomal enzyme preparation from M. macrocarpus seeds proceeds with stereospecific loss of the C-19 hydrogen atom .Physical And Chemical Properties Analysis

The exact mass of “ent-Kaur-16-en-19-ol” is 288.245315 and the formula is C20H32O . It has a molar refractivity of 87.39 and a logP of 5.23 .Applications De Recherche Scientifique

Cytotoxic and Apoptosis-Inducing Effects

ent-Kaur-16-en-19-ol and its derivatives have been studied for their potential in cancer treatment. Ruiz et al. (2008) found that ent-15-oxo-kaur-16-en-19-oic acid, a derivative, exhibits a proapoptotic effect on human prostate carcinoma cells, suggesting its potential as a chemopreventive agent (Ruiz et al., 2008).

Biotransformation Studies

Research by Taveepanich et al. (2010) explored the biotransformation of ent-kaur-16-en-19-oic acid using fungi, resulting in novel metabolites with potential medicinal properties (Taveepanich et al., 2010).

Inhibition of Na+,K+-ATPase Activity

A study by Ngamrojnavanich et al. (2003) identified ent-kaur-16-en-19-oic acid as an inhibitor of Na+,K+-ATPase, an enzyme crucial in cellular function. This suggests potential pharmacological applications of ent-Kaur-16-en-19-ol derivatives (Ngamrojnavanich et al., 2003).

Viral and Malaria Inhibition

Langat et al. (2012) found that ent-kauren-19-oic acid derivatives exhibit weak activity against the Plasmodium falciparum strain, indicating potential antimalarial properties (Langat et al., 2012).

Anti-Platelet Aggregation Activity

A study by Yang et al. (2002) revealed that certain ent-kaurane diterpenoids, including ent-kaur-16-en-19-oic acid, show significant inhibitory effects on rabbit platelet aggregation, suggesting potential cardiovascular applications (Yang et al., 2002).

Cytotoxic Evaluation

Dutra et al. (2014) explored ent-kaurane diterpenes for their cytotoxic activities against various tumor cell lines, demonstrating the potential of these compounds in cancer research (Dutra et al., 2014).

Immunomodulatory Activity

Research by Cordero et al. (2012) studied the impact of various ent-kaurenes on human mononuclear cells, which could inform future antitumor activity studies (Cordero et al., 2012).

Analgesic and Anti-Inflammatory Activities

Chavan et al. (2011) found that certain derivatives of ent-kaur-16-en-19-oic acid display significant analgesic and anti-inflammatory activities, indicating their potential in pain and inflammation management (Chavan et al., 2011).

Antifungal and Larvicidal Activities

Silva et al. (2012) demonstrated that certain ent-kaurane diterpenoids possess notable antifungal and larvicidal properties, suggesting their use in agricultural and pharmaceutical industries (Silva et al., 2012).

Propriétés

IUPAC Name |

[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQVRFWMWRMIO-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332095 | |

| Record name | Kaurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Kaur-16-en-19-ol | |

CAS RN |

2300-11-0 | |

| Record name | Kaurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)